molecular formula C18H23N3O2 B12796026 2(1H)-Pyridinone, 3-(((6,7-dihydro-3-methoxy-5H-cyclopenta(b)pyridin-2-yl)methyl)amino)-5-ethyl-6-methyl- CAS No. 145902-01-8

2(1H)-Pyridinone, 3-(((6,7-dihydro-3-methoxy-5H-cyclopenta(b)pyridin-2-yl)methyl)amino)-5-ethyl-6-methyl-

Cat. No.: B12796026
CAS No.: 145902-01-8
M. Wt: 313.4 g/mol
InChI Key: GLWMYGWOLFUWSL-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 3-(((6,7-dihydro-3-methoxy-5H-cyclopenta(b)pyridin-2-yl)methyl)amino)-5-ethyl-6-methyl- is a complex organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone derivatives typically involves multi-step organic reactions. The starting materials often include substituted pyridines and various reagents to introduce the desired functional groups. Common synthetic routes may involve:

    Cyclization reactions: To form the pyridinone core.

    Substitution reactions: To introduce specific substituents at various positions on the ring.

    Reduction and oxidation reactions: To achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of such compounds may involve large-scale organic synthesis techniques, including:

    Batch reactors: For controlled synthesis under specific conditions.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone derivatives can undergo various chemical reactions, including:

    Oxidation: To form oxidized derivatives.

    Reduction: To reduce specific functional groups.

    Substitution: To replace certain substituents with others.

    Condensation: To form larger molecules by combining smaller ones.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They can include various substituted pyridinones with different functional groups.

Scientific Research Applications

2(1H)-Pyridinone derivatives have a wide range of applications in scientific research, including:

    Chemistry: As intermediates in organic synthesis.

    Biology: As probes for studying biological processes.

    Medicine: As potential therapeutic agents for various diseases.

    Industry: As components in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone derivatives depends on their specific structure and functional groups. They may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved can include:

    Inhibition of enzyme activity: By binding to the active site.

    Modulation of receptor activity: By acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone: The parent compound with a simpler structure.

    Substituted pyridinones: With different functional groups at various positions.

Uniqueness

The uniqueness of 2(1H)-Pyridinone, 3-(((6,7-dihydro-3-methoxy-5H-cyclopenta(b)pyridin-2-yl)methyl)amino)-5-ethyl-6-methyl- lies in its specific substituents and the resulting biological activity. These unique features can make it a valuable compound for specific applications in medicinal chemistry and other fields.

Properties

145902-01-8

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

5-ethyl-3-[(3-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)methylamino]-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C18H23N3O2/c1-4-12-8-15(18(22)20-11(12)2)19-10-16-17(23-3)9-13-6-5-7-14(13)21-16/h8-9,19H,4-7,10H2,1-3H3,(H,20,22)

InChI Key

GLWMYGWOLFUWSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=C(C=C3CCCC3=N2)OC)C

Origin of Product

United States

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